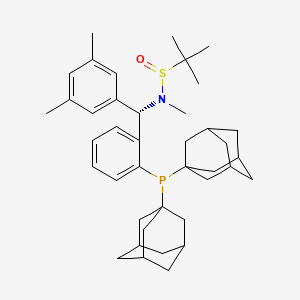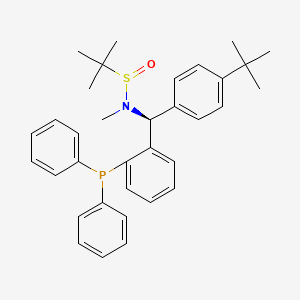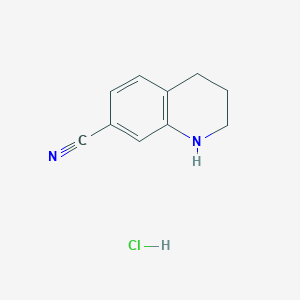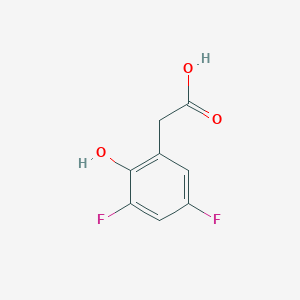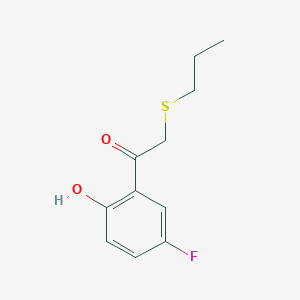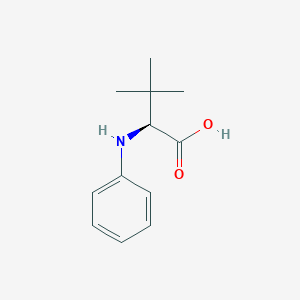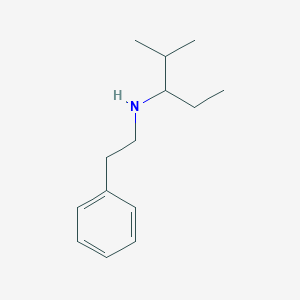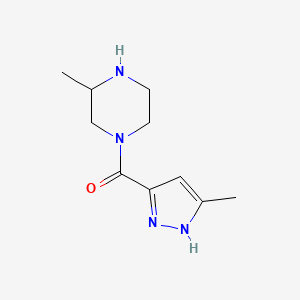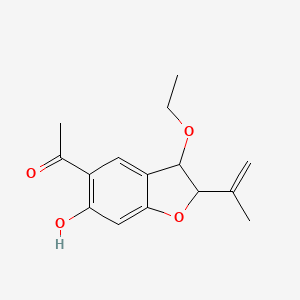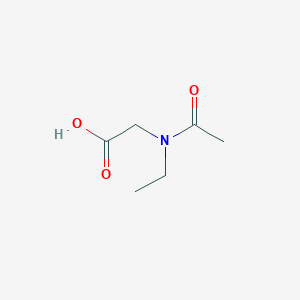
N-Acetyl-N-ethylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-N-ethylglycine is a derivative of glycine, an amino acid It is characterized by the presence of an acetyl group and an ethyl group attached to the nitrogen atom of glycine
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-N-ethylglycine can be synthesized through the acetylation of N-ethylglycine. The process involves the reaction of N-ethylglycine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-Acetyl-N-ethylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-N-ethylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用机制
The mechanism of action of N-Acetyl-N-ethylglycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in metabolic processes. The acetyl and ethyl groups can influence the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
N-Acetylglycine: Similar structure but lacks the ethyl group.
N-Ethylglycine: Similar structure but lacks the acetyl group.
N-Acetyl-N-methylglycine: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
N-Acetyl-N-ethylglycine is unique due to the presence of both acetyl and ethyl groups, which can influence its chemical reactivity and biological activity. This dual modification can enhance its stability and specificity in various applications compared to its analogs.
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
2-[acetyl(ethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-7(5(2)8)4-6(9)10/h3-4H2,1-2H3,(H,9,10) |
InChI 键 |
ZWGZDKQORRWCGT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(=O)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



